molecular formula C28H25N3O2S B252789 N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide

N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide

カタログ番号: B252789
分子量: 467.6 g/mol
InChIキー: LYMCXJSBTJUXJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling and regulation, and their dysregulation has been linked to various diseases, including cancer and autoimmune disorders. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

作用機序

N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide inhibits the activity of several protein kinases, including BTK, FLT3, and JAK2. BTK is a key signaling molecule in B-cell receptor signaling, which is important for the survival and proliferation of B-cells. FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia. JAK2 is a key signaling molecule in cytokine signaling, which is important for immune cell function. By inhibiting these protein kinases, this compound disrupts key signaling pathways that are essential for the survival and proliferation of cancer cells and immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in various mouse models of lymphoma and leukemia. It has also been shown to be effective in mouse models of autoimmune disorders, such as rheumatoid arthritis and lupus. This compound has been shown to inhibit the proliferation of cancer cells and immune cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation in autoimmune disorders.

実験室実験の利点と制限

One advantage of N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide is that it has shown potent anti-tumor and anti-inflammatory activity in preclinical studies. Another advantage is that it has a relatively low toxicity profile, with no significant adverse effects observed in animal studies. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that it may have off-target effects on other protein kinases, which could lead to unwanted side effects.

将来の方向性

There are several future directions for research on N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide. One direction is to further investigate its safety and efficacy in clinical trials. Another direction is to explore its potential as a combination therapy with other anti-cancer or anti-inflammatory agents. Additionally, further research is needed to elucidate the specific mechanisms by which this compound exerts its anti-tumor and anti-inflammatory effects. Finally, it may be worthwhile to investigate the potential of this compound as a therapeutic agent for other diseases that are characterized by dysregulated protein kinase signaling.

合成法

The synthesis of N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide involves a multi-step process that begins with the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with thiophene-2-carboxylic acid to form 2-(4-fluorophenyl)-3-(thiophen-2-yl)acrylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with piperazine to form the piperazine amide. The final step involves coupling the piperazine amide with 4-biphenylcarboxylic acid to form this compound.

科学的研究の応用

N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide has been extensively studied in preclinical models of cancer and autoimmune disorders. In vitro studies have shown that this compound inhibits the activity of several protein kinases, including BTK, FLT3, and JAK2. In vivo studies have demonstrated that this compound has potent anti-tumor activity in various mouse models of lymphoma and leukemia. This compound has also been shown to be effective in mouse models of autoimmune disorders, such as rheumatoid arthritis and lupus.

特性

分子式

C28H25N3O2S

分子量

467.6 g/mol

IUPAC名

4-phenyl-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C28H25N3O2S/c32-27(23-10-8-22(9-11-23)21-5-2-1-3-6-21)29-24-12-14-25(15-13-24)30-16-18-31(19-17-30)28(33)26-7-4-20-34-26/h1-15,20H,16-19H2,(H,29,32)

InChIキー

LYMCXJSBTJUXJF-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CS5

正規SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CS5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。